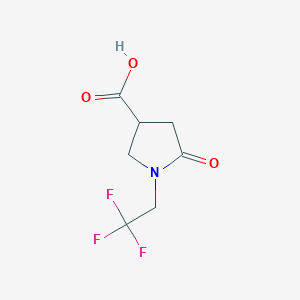

5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid

Description

5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a trifluoroethyl substituent at the N1 position and a carboxylic acid group at the C3 position.

Structure

3D Structure

Properties

IUPAC Name |

5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NO3/c8-7(9,10)3-11-2-4(6(13)14)1-5(11)12/h4H,1-3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWZFHSEJSRPFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016823-41-8 | |

| Record name | 5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid typically involves the condensation of primary amines with itaconic acid. This reaction can be carried out by heating the reactants in water, isopropanol, or in the absence of a solvent . The reaction conditions may vary, but common methods include heating at elevated temperatures (e.g., 170°C) in the presence of acetic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity, often involving the use of specialized equipment and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The trifluoroethyl group can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid has been studied for its potential as a bioactive molecule. Its structural attributes allow it to interact with biological systems effectively.

Case Study: Antiviral Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit antiviral properties. In one study, modifications of similar pyrrolidine structures demonstrated inhibition of viral replication in vitro, suggesting that this compound may possess similar capabilities .

Biochemical Research

This compound is utilized as a reagent in various biochemical assays and studies due to its ability to act as a non-ionic organic buffering agent.

Application in Cell Cultures

It has been used in cell culture media formulations to maintain pH stability within the range of 6 to 8.5. This property is critical for ensuring optimal growth conditions for various cell types .

Synthesis and Development of New Compounds

The unique structure of this compound makes it an attractive starting material for the synthesis of novel pharmaceutical agents.

Synthetic Pathways

Research has explored synthetic pathways that utilize this compound as an intermediate in creating more complex molecules with potential therapeutic effects. For instance, its trifluoroethyl group can enhance the lipophilicity of resultant compounds, potentially improving their bioavailability .

Environmental Chemistry

The environmental impact and degradation pathways of fluorinated compounds are significant areas of study. The trifluoroethyl moiety in this compound raises concerns regarding persistence in the environment.

Study on Degradation

Investigations into the degradation products of fluorinated pyrrolidines have shown that while they may resist breakdown in certain conditions, understanding their environmental fate is crucial for assessing their ecological impact .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s binding affinity to these targets, leading to specific biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural features and properties of 5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid and its analogs:

Key Differences and Implications

Substituent Effects: Trifluoroethyl vs. Aromatic Groups: The trifluoroethyl group in the target compound likely offers better metabolic stability compared to phenyl or thienylmethyl groups but may reduce solubility. Steric and Electronic Modifications: Bulkier substituents (e.g., 4-phenoxyphenyl) improve target binding but may hinder crystallinity, as seen in disordered racemic mixtures .

Biological Relevance :

- Fluorinated analogs (e.g., trifluoroethyl, trifluoromethylbenzyl) are prioritized in drug discovery for their enhanced pharmacokinetic profiles.

- Sulfur-containing analogs (e.g., thienylmethyl) may exhibit unique binding modes in enzyme inhibition studies .

Practical Considerations :

- Purity and availability vary widely; for example, 5-Oxo-1-phenyl-3-carboxylic acid (CAS 39629-86-2) is discontinued in commercial catalogs, whereas others remain accessible .

Biological Activity

5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid (CAS Number: 1016823-41-8) is a chemical compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and applications in various fields.

- Molecular Formula : CHFNO

- Molecular Weight : 211.14 g/mol

- CAS Number : 1016823-41-8

Synthesis

The synthesis of this compound typically involves the condensation of primary amines with itaconic acid under various conditions, including solvent-free environments or using solvents like water and isopropanol. The trifluoroethyl group is incorporated into the pyrrolidine structure, which enhances the compound's stability and reactivity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets such as enzymes and receptors. The trifluoroethyl group enhances binding affinity to these targets, leading to specific biochemical effects. Research indicates that derivatives of this compound are explored for potential medicinal properties, including antimicrobial and anti-inflammatory activities .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives. For instance, a study evaluated various derivatives against A549 human lung adenocarcinoma cells. The results indicated that certain compounds exhibited significant cytotoxic effects, reducing cell viability compared to standard chemotherapeutic agents like cisplatin. Notably, compounds with specific structural features showed enhanced potency against cancer cells while maintaining lower toxicity towards non-cancerous cells .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 5-Oxopyrrolidine Derivative A | A549 | 66 | High potency |

| 5-Oxopyrrolidine Derivative B | HSAEC1-KT | >100 | Low toxicity |

Antimicrobial Activity

The antimicrobial properties of this compound derivatives were assessed against multidrug-resistant pathogens. These compounds demonstrated significant activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative bacteria. The structure-activity relationship revealed that specific substitutions on the pyrrolidine scaffold enhanced antimicrobial efficacy .

| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| MRSA | Compound A | 4 µg/mL |

| Klebsiella pneumoniae | Compound B | 8 µg/mL |

Applications in Research and Industry

This compound is utilized in proteomics research for studying protein interactions and functions. Its unique structure makes it a valuable building block for synthesizing more complex molecules in medicinal chemistry. Furthermore, its derivatives are being investigated for their potential as therapeutic agents targeting various diseases due to their promising biological activities .

Q & A

Q. What stability challenges arise under physiological conditions, and how can formulation address them?

- Methodological Answer : The ester bond in related compounds hydrolyzes in plasma. Improve stability via prodrug strategies (e.g., methyl ester prodrugs) or PEGylation. Monitor degradation via accelerated stability studies (40°C/75% RH) .

Q. What reaction mechanisms explain the catalytic role of transition metals in synthesizing this compound?

Q. How can researchers design derivatives to enhance blood-brain barrier (BBB) penetration for CNS targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.